molecular formula C12H25P B6354295 2-Butenyl(di-tert-butyl)phosphine CAS No. 1620882-90-7

2-Butenyl(di-tert-butyl)phosphine

Cat. No.: B6354295
CAS No.: 1620882-90-7
M. Wt: 200.30 g/mol
InChI Key: UOOODANZONJOKI-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butenyl(di-tert-butyl)phosphine: is an organophosphorus compound with the molecular formula C12H25P . It is a phosphine ligand that is often used in various chemical reactions, particularly in catalysis. The compound is known for its steric bulk due to the presence of two tert-butyl groups, which can influence its reactivity and selectivity in chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenyl(di-tert-butyl)phosphine typically involves the reaction of 2-butenyl halides with di-tert-butylphosphine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Butenyl(di-tert-butyl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Butenyl(di-tert-butyl)phosphine has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 2-Butenyl(di-tert-butyl)phosphine is unique due to the presence of the 2-butenyl group, which can participate in additional chemical reactions compared to its similar counterparts. The steric bulk provided by the tert-butyl groups also makes it distinct in terms of reactivity and selectivity in catalysis .

Properties

IUPAC Name

[(E)-but-2-enyl]-ditert-butylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25P/c1-8-9-10-13(11(2,3)4)12(5,6)7/h8-9H,10H2,1-7H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOODANZONJOKI-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCP(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CP(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.